molecular formula C11H9NO3 B073964 5-(2-Aminophenyl)furan-2-carboxylic acid CAS No. 65172-75-0

5-(2-Aminophenyl)furan-2-carboxylic acid

Cat. No. B073964
CAS RN: 65172-75-0
M. Wt: 203.19 g/mol
InChI Key: ASHCVWNDCDTTGF-UHFFFAOYSA-N
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Description

“5-(2-Aminophenyl)furan-2-carboxylic acid” is an organic compound that is related to 2,5-Furandicarboxylic acid (FDCA) and 5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) . FDCA is a compound consisting of two carboxylic acid groups attached to a central furan ring . AMFCA is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides .

Scientific Research Applications

  • Antimycobacterial Agents :

    • 5-Phenyl-furan-2-carboxylic acids, a class to which the compound belongs, have been identified as promising antimycobacterial agents, particularly targeting iron acquisition in mycobacterial species. This was observed in studies of fluorinated ester derivatives of 5-(4-nitrophenyl)furan-2-carboxylic acid, suggesting similar potentials for related compounds (Mori et al., 2022).
  • Biobased Building Blocks :

    • Furan carboxylic acids, including derivatives similar to 5-(2-Aminophenyl)furan-2-carboxylic acid, are recognized as promising biobased building blocks in pharmaceutical and polymer industries. Their controlled synthesis through enzyme cascades and whole-cell biocatalysts has been studied, demonstrating efficient conversion processes and high product yields (Jia et al., 2019; Wen et al., 2020; Zhang et al., 2020).
  • Antitubercular Drug Research :

    • The compound's class has been explored for its potential in antitubercular drug research, particularly in the context of iron acquisition mechanisms in mycobacteria (Mori et al., 2022).
  • Bioactivities from Plant Sources :

    • Furan-2-carboxylic acids isolated from plants like Nicotiana tabacum have shown significant anti-tobacco mosaic virus activity and moderate cytotoxicity against human tumor cell lines, suggesting the potential biomedical applications of these compounds (Wu et al., 2018).
  • Chemical Synthesis and Reactions :

    • Various synthesis methods and reactions involving furan carboxylic acids, including esterification, bromination, and other chemical transformations, have been studied, contributing to the understanding of their chemical properties and potential applications in different synthetic pathways (Chadwick et al., 1973; Subrahmanya & Holla, 2003; Padwa et al., 1997).
  • Antibacterial and Antioxidant Activities :

    • Some furan derivatives, including those structurally similar to 5-(2-Aminophenyl)furan-2-carboxylic acid, have shown potent antibacterial activity against Staphylococcus aureus and moderate antioxidant activity, highlighting their potential in medicinal chemistry (Ma et al., 2016).
  • Catalytic Reduction Systems :

    • Studies on the catalytic reduction systems of furancarboxylic acids, like 2-furancarboxylic acid, without reducing the carboxyl groups, offer insights into their potential applications in biomass conversions to produce important chemicals like adipic acid and tetrahydrofuran derivatives (Nakagawa et al., 2021).

properties

IUPAC Name

5-(2-aminophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHCVWNDCDTTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495168
Record name 5-(2-Aminophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminophenyl)furan-2-carboxylic acid

CAS RN

65172-75-0
Record name 5-(2-Aminophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Lee, KY Yi, SK Hwang, BH Lee, S Yoo… - Journal of medicinal …, 2005 - ACS Publications
A series of (5-arylfuran-2-ylcarbonyl)guanidines was synthesized and evaluated for the NHE-1 inhibitory activity and cardiprotective efficacy against ischemia-reperfusion injury. Starting …
Number of citations: 53 pubs.acs.org

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